molecular formula C9H14O4 B6174058 1-tert-butyl 4-methyl (2Z)-but-2-enedioate CAS No. 55556-65-5

1-tert-butyl 4-methyl (2Z)-but-2-enedioate

Cat. No.: B6174058
CAS No.: 55556-65-5
M. Wt: 186.2
InChI Key:
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Description

1-tert-butyl 4-methyl (2Z)-but-2-enedioate is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to a butenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 4-methyl (2Z)-but-2-enedioate typically involves the esterification of maleic acid or its derivatives with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 4-methyl (2Z)-but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-tert-butyl 4-methyl (2Z)-but-2-enedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl (2Z)-but-2-enedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 4-methylcyclohexane: Similar in having a tert-butyl group but differs in the cyclohexane ring structure.

    1-tert-butyl 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate: Shares the tert-butyl group but has a more complex pyrrole structure.

Uniqueness

1-tert-butyl 4-methyl (2Z)-but-2-enedioate is unique due to its specific combination of a tert-butyl group and a butenedioate backbone, which imparts distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

CAS No.

55556-65-5

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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